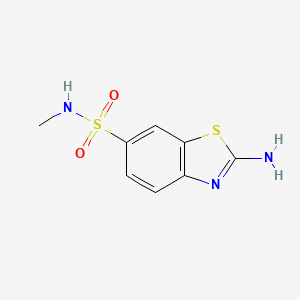

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide

説明

2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with methylating agents and sulfonamide derivatives. One common method includes the N-methylation of 2-aminobenzothiazole followed by sulfonation. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process involves the same basic steps but is optimized for large-scale production, ensuring consistent quality and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.

Biology

Research has focused on the compound's potential as an enzyme inhibitor. It has been shown to interact with biological macromolecules, making it a valuable tool in biochemical assays.

Medicine

The compound has been explored for its antimicrobial , antifungal , and anticancer properties:

- Antimicrobial Activity : It demonstrates notable effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) highlighting its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

- Antifungal Activity : The compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with specific MIC values indicating its potential in treating fungal infections.

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments and as a corrosion inhibitor due to its chemical stability and reactivity.

Antimicrobial Efficacy

In vitro studies have demonstrated that the compound exhibits bacteriostatic and bactericidal properties against various strains of bacteria, suggesting its potential for developing new antibiotics.

Anti-tubercular Activity

Research indicates that derivatives of this compound have shown promising results in inhibiting Mycobacterium tuberculosis, leading to further exploration for new anti-tubercular agents.

Carbonic Anhydrase Inhibition

Studies have investigated the ability of this compound to inhibit carbonic anhydrase isoforms, which is relevant for therapeutic applications in conditions like glaucoma and edema. Specific binding affinities have been noted, suggesting potential for isoform-selective inhibition.

作用機序

The mechanism of action of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound may also interfere with cellular pathways by interacting with DNA or proteins, leading to cell cycle arrest or apoptosis in cancer cells .

類似化合物との比較

2-Aminobenzothiazole: Shares the benzothiazole core but lacks the N-methyl and sulfonamide groups.

2-Amino-6-methylbenzothiazole: Similar structure with a methyl group at the 6-position instead of the sulfonamide group.

2-Amino-1,3-benzothiazole-6-carboxamide: Contains a carboxamide group at the 6-position instead of the sulfonamide group.

Uniqueness: 2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

生物活性

2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C7H7N3O2S2

- CAS Number : 18101-53-6

- Molecular Weight : 215.27 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

2. Anticancer Activity

The compound has shown promising anticancer activity in various studies. For instance, it has been evaluated in vitro against cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| MCF-7 | 225 | S phase accumulation | Yes |

| A-431 | <100 | G1 phase arrest | Yes |

The results indicate that higher concentrations lead to significant decreases in cell viability and morphological changes consistent with apoptosis .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to active sites or modifying enzyme structures.

- Cellular Interaction : The compound may disrupt cellular processes such as cytoskeleton formation and intracellular signaling pathways, affecting cell division and survival .

Case Studies

Several studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity against multiple pathogens, confirming its potential as an alternative treatment for resistant infections.

- Cancer Cell Line Study : Another study focused on the cytotoxic effects on MCF-7 cells, demonstrating significant apoptosis induction at low concentrations.

- Inflammation Model Study : In vivo studies have shown that the compound can reduce inflammation markers in animal models, supporting its therapeutic potential in inflammatory diseases .

特性

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXPTOZAIEGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406078 | |

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18101-53-6 | |

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。